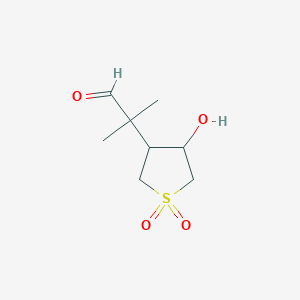
2-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanal is a chemical compound characterized by the presence of a thiolane ring with a hydroxyl group and a dioxo group
Preparation Methods
The synthesis of 2-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanal typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the use of thiolane derivatives, which are subjected to oxidation and subsequent functionalization to introduce the hydroxyl and dioxo groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to convert the dioxo group to other functional groups.
Substitution: The hydroxyl group can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanal involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanal include other thiolane derivatives with different substituents. These compounds may share similar chemical properties but differ in their reactivity and applications. The uniqueness of 2-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanal lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14O4S |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-(4-hydroxy-1,1-dioxothiolan-3-yl)-2-methylpropanal |
InChI |
InChI=1S/C8H14O4S/c1-8(2,5-9)6-3-13(11,12)4-7(6)10/h5-7,10H,3-4H2,1-2H3 |
InChI Key |
OVVCLAHIFGTJDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1CS(=O)(=O)CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


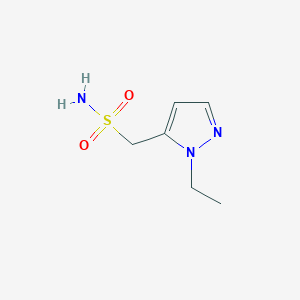
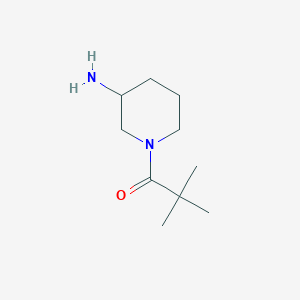
![Tert-butyl[(2,3-dimethylphenyl)methyl]amine](/img/structure/B13247138.png)
amine](/img/structure/B13247143.png)
![{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13247149.png)
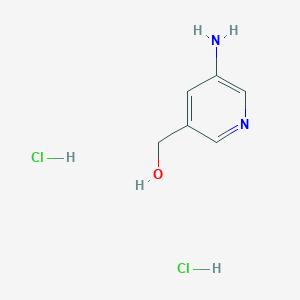
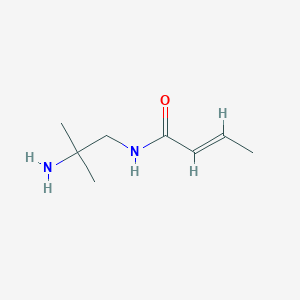
![(1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B13247172.png)
![3-[(3,4-Difluorophenyl)amino]propan-1-ol](/img/structure/B13247174.png)
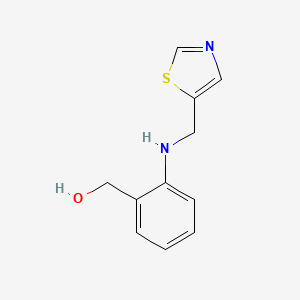
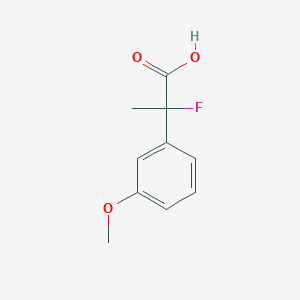
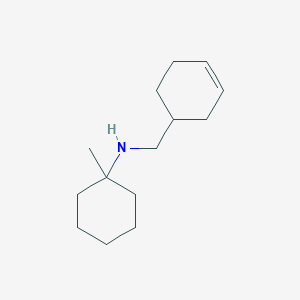
![6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13247204.png)
![3-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B13247206.png)
